Chloro vs. Bromo Substituent Drives Divergent Supramolecular Architecture in Metal Complexes
A direct head-to-head crystallographic comparison of Pb(II) complexes bearing 5-chlorothiophene-2-carboxylate (5-CTPC) versus 5-bromothiophene-2-carboxylate (5-BTPC) demonstrates that the halogen identity alone dictates the nuclearity of the resulting assemblies and the nature of non-covalent interactions [1]. Specifically, complexes [Pb(4-BPY)(5-CTPC)₂] (2) and [Pb(4-BPY)(5-BTPC)₂] (4) are both mononuclear, yet the chloro analog uniquely features a quadruple hydrogen-bond motif linking monomeric units, whereas the bromo analog does not [1]. In contrast, the dinuclear complex [Pb₂(PHEN)₂(5-BTPC)₂(ACE)₂] (5) exhibits a solvent-bridged structure absent in the chloro counterpart [Pb₂(PHEN)₂(5-CTPC)₄] (3) [1].
| Evidence Dimension | Crystal structure and supramolecular assembly mode |
|---|---|
| Target Compound Data | Mononuclear [Pb(BPY)(5-CTPC)₂] (1) with quadruple hydrogen-bond motif; mononuclear [Pb(4-BPY)(5-CTPC)₂] (2); dinuclear [Pb₂(PHEN)₂(5-CTPC)₄] (3) [1] |
| Comparator Or Baseline | Mononuclear [Pb(4-BPY)(5-BTPC)₂] (4); dinuclear solvent-bridged [Pb₂(PHEN)₂(5-BTPC)₂(ACE)₂] (5) [1] |
| Quantified Difference | Chloro complexes yield a quadruple H-bonded supramolecular architecture not observed with bromo; bromo complex 5 incorporates acetone solvent, altering nuclearity, whereas chloro complex 3 does not [1]. |
| Conditions | Single-crystal X-ray diffraction; IR, ¹H-NMR, ¹³C-NMR, TGA, photoluminescence [1] |
Why This Matters
For applications requiring predictable solid-state properties—such as crystal engineering, formulation stability, or optoelectronic tuning—the chloro derivative offers a distinct and reproducible supramolecular connectivity that cannot be achieved with the bromo analog.
- [1] Jennifer, S.J. et al. Chem Cent J. 2013, 7, 139. DOI: 10.1186/1752-153X-7-139. View Source
